N-{[3-(2-hydroxyethoxy)thiolan-3-yl]methyl}-3-[4-(trifluoromethyl)phenyl]propanamide
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Overview
Description
N-{[3-(2-hydroxyethoxy)thiolan-3-yl]methyl}-3-[4-(trifluoromethyl)phenyl]propanamide is a complex organic compound that features a thiolane ring, a hydroxyethoxy group, and a trifluoromethyl-substituted phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[3-(2-hydroxyethoxy)thiolan-3-yl]methyl}-3-[4-(trifluoromethyl)phenyl]propanamide typically involves multiple steps, starting with the preparation of the thiolane ring and the hydroxyethoxy group. The reaction conditions often require the use of specific catalysts and solvents to ensure the correct formation of the desired product. For example, the thiolane ring can be synthesized through a cyclization reaction involving a suitable dithiol and an epoxide .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
N-{[3-(2-hydroxyethoxy)thiolan-3-yl]methyl}-3-[4-(trifluoromethyl)phenyl]propanamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amide group can be reduced to form amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethoxy group can yield aldehydes or carboxylic acids, while reduction of the amide group can produce amines .
Scientific Research Applications
N-{[3-(2-hydroxyethoxy)thiolan-3-yl]methyl}-3-[4-(trifluoromethyl)phenyl]propanamide has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{[3-(2-hydroxyethoxy)thiolan-3-yl]methyl}-3-[4-(trifluoromethyl)phenyl]propanamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiolane derivatives and trifluoromethyl-substituted phenyl compounds. These compounds share structural similarities but may differ in their specific functional groups and overall reactivity .
Uniqueness
N-{[3-(2-hydroxyethoxy)thiolan-3-yl]methyl}-3-[4-(trifluoromethyl)phenyl]propanamide is unique due to its combination of a thiolane ring, hydroxyethoxy group, and trifluoromethyl-substituted phenyl group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .
Properties
IUPAC Name |
N-[[3-(2-hydroxyethoxy)thiolan-3-yl]methyl]-3-[4-(trifluoromethyl)phenyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22F3NO3S/c18-17(19,20)14-4-1-13(2-5-14)3-6-15(23)21-11-16(24-9-8-22)7-10-25-12-16/h1-2,4-5,22H,3,6-12H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYDIYDLOSWNMDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC1(CNC(=O)CCC2=CC=C(C=C2)C(F)(F)F)OCCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22F3NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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